molecular formula C13H16N2 B14142860 2-Amino-5,8-dimethyl-3-ethylquinoline CAS No. 948292-52-2

2-Amino-5,8-dimethyl-3-ethylquinoline

Cat. No.: B14142860
CAS No.: 948292-52-2
M. Wt: 200.28 g/mol
InChI Key: WIMUHDIGJYNCIF-UHFFFAOYSA-N
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Description

2-Amino-5,8-dimethyl-3-ethylquinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, characterized by the presence of amino, methyl, and ethyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dimethyl-3-ethylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization can yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Amino-5,8-dimethyl-3-ethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dimethyl-3-ethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the methyl and ethyl substituents.

    5,8-Dimethylquinoline: Lacks the amino and ethyl groups.

    3-Ethylquinoline: Lacks the amino and methyl groups.

Uniqueness

2-Amino-5,8-dimethyl-3-ethylquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

948292-52-2

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethyl-5,8-dimethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15)

InChI Key

WIMUHDIGJYNCIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1N)C)C

Origin of Product

United States

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